molecular formula C20H18N2O6S2 B1665147 Apoarantoin CAS No. 19885-52-0

Apoarantoin

カタログ番号 B1665147
CAS番号: 19885-52-0
分子量: 446.5 g/mol
InChIキー: UJHGIUXXTQBPOA-JYLMTPQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apoarantoin is a biochemical.

科学的研究の応用

Juvenile Idiopathic Arthritis (JIA) and Biological Therapy

  • Study Context : Investigating metabolic disorders in children with JIA receiving biological therapy.
  • Key Findings : The use of adalimumab in children with JIA showed significant changes in ApoA concentration, which is crucial for assessing cardiovascular risks (Anonymous, 2020).

Cardiovascular Disease Treatment

  • Study Context : Examining the efficacy and safety of RVX-208, an agent designed to enhance apoA-I synthesis, in patients with coronary artery disease.
  • Key Findings : Treatment with RVX-208 was associated with dose-dependent increases in apoA-I levels, suggesting its potential in facilitating cholesterol mobilization (Nicholls et al., 2011).

Triglyceride and HDL-C Levels

  • Study Context : The association between APOA5 variants and triglyceride response to fenofibrate therapy.
  • Key Findings : APOA5 56G carriers showed more beneficial responses to fenofibrate treatment in lowering plasma triglyceride and increasing HDL-C levels (Lai et al., 2007).

Role in Coronary Artery Disease

  • Study Context : Investigating the causal role of apoA-I in coronary artery disease using human genetics.
  • Key Findings : Genetic evidence suggests apoA-I may not have a cardioprotective role, challenging the observational association of apoA-I with reduced risk of coronary artery disease (Karjalainen et al., 2020).

Infusion Post Acute Myocardial Infarction

  • Study Context : Characterizing the safety and pharmacokinetics of CSL112 in patients post myocardial infarction.
  • Key Findings : Infusions of CSL112 were well tolerated, with increases in apoA-I and enhanced cholesterol efflux, pointing to its potential in reducing major adverse cardiovascular events (Gibson et al., 2016).

ApoA-I and Schizophrenia

  • Study Context : Investigating the effects of antipsychotics on plasma proteins in schizophrenia.
  • Key Findings : Decreased levels of apoA-I might be associated with the pathology of schizophrenia and its treatment (La et al., 2006).

Nonenzymatic Glycation and Inflammation

  • Study Context : Effects of nonenzymatic glycation on the antiinflammatory properties of apoA-I.
  • Key Findings : Nonenzymatic glycation impairs the antiinflammatory properties of apoA-I, affecting its ability to inhibit nuclear factor-kB activation and reactive oxygen species formation (Nobécourt et al., 2010).

Genetic Risk for Metabolic Syndrome

  • Study Context : Identifying gene polymorphisms that confer susceptibility to metabolic syndrome.
  • Key Findings : APOA5 genotype significantly affected the prevalence of metabolic syndrome, with the C allele of the -1131T-->C polymorphism being a risk factor (Yamada et al., 2007).

Statin Use and Parkinson's Disease

  • Study Context : Evaluating the association of statin use and ApoA1 levels on age at Parkinson’s Disease onset.
  • Key Findings : The use of lipid-soluble statins was associated with a delayed age at Parkinson's Disease onset, suggesting their potential as a neuroprotective therapy (Berlyand et al., 2014).

特性

CAS番号

19885-52-0

製品名

Apoarantoin

分子式

C20H18N2O6S2

分子量

446.5 g/mol

IUPAC名

[(4S,5S,15S,16S)-16-hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] acetate

InChI

InChI=1S/C20H18N2O6S2/c1-10(23)28-14-5-6-27-9-12-8-20-17(25)21-15-11(3-2-4-13(15)24)7-19(21,29-30-20)18(26)22(20)16(12)14/h2-6,9,13-16,24H,7-8H2,1H3/t13-,14-,15-,16-,19?,20?/m0/s1

InChIキー

UJHGIUXXTQBPOA-JYLMTPQZSA-N

異性体SMILES

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)C45CC6=CC=C[C@@H]([C@H]6N4C(=O)C3(C2)SS5)O

SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O

正規SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Apoarantoin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apoarantoin
Reactant of Route 2
Apoarantoin
Reactant of Route 3
Apoarantoin
Reactant of Route 4
Apoarantoin
Reactant of Route 5
Apoarantoin
Reactant of Route 6
Reactant of Route 6
Apoarantoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。